Acetophenone o-benzoyloxime chemical properties
Acetophenone o-benzoyloxime chemical properties
Acetophenone -Benzoyloxime: A Technical Guide to Radical Kinetics and Synthetic Utility
Executive Summary
Acetophenone
This guide dissects the molecule’s dual-mode reactivity:
-
Photochemical Homolysis: Generation of iminyl and benzoyloxy radicals for polymerization.
-
Metal-Catalyzed Activation: Oxidative addition pathways (Narasaka-Heck type) for constructing nitrogen heterocycles.
Chemical Identity & Physical Properties[1][2][3][4][5][6][7]
Acetophenone
Table 1: Physicochemical Profile
| Property | Specification | Relevance |
| IUPAC Name | (E)-1-Phenylethanone | Standard nomenclature |
| CAS Number | 26060-56-0 | Registry identification |
| Molecular Formula | Stoichiometry | |
| Molecular Weight | 239.27 g/mol | Reagent calculations |
| Melting Point | 98–100 °C | Purity indicator; solid handling |
| Solubility | Soluble in DCM, THF, Toluene; Insoluble in | Solvent selection for synthesis |
| UV Absorption | Photoinitiation window (UV-C/B) |
Synthesis Protocol: -Benzoylation
Objective: Synthesis of Acetophenone
Mechanistic Rationale
The reaction employs a Schotten-Baumann type acylation. A base (pyridine or triethylamine) is required to neutralize the HCl by-product, driving the equilibrium forward and preventing acid-catalyzed hydrolysis of the oxime.
Protocol
-
Reagents:
-
Acetophenone oxime (1.0 equiv, 10 mmol)
-
Benzoyl chloride (1.1 equiv, 11 mmol)
-
Triethylamine (
) or Pyridine (1.2 equiv) -
Dichloromethane (DCM) (anhydrous, 0.2 M concentration)
-
-
Procedure:
-
Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge with
. -
Dissolution: Add acetophenone oxime and
to the DCM. Cool the solution to 0 °C in an ice bath to control the exotherm. -
Addition: Add benzoyl chloride dropwise over 15 minutes. The solution may turn cloudy due to amine-salt formation.
-
Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 3–5 hours. Monitor by TLC (Eluent: 10% EtOAc/Hexane).
-
Workup: Quench with saturated
(aq). Extract the organic layer, wash with brine, and dry over . -
Purification: Concentrate in vacuo. Recrystallize the crude solid from hot ethanol or an EtOAc/Hexane mixture to yield white needles.
-
Validation:
-
H NMR (400 MHz,
): Look for the disappearance of the oxime -OH peak ( 9 ppm) and the appearance of benzoyl aromatic protons (7.4–8.1 ppm). -
Melting Point: Sharp range at 98–100 °C confirms high purity.
Photochemical Reactivity (The Core Mechanism)
The primary industrial application of acetophenone
Radical Cascade Pathway
-
Excitation: Absorption of a photon promotes the molecule to the singlet excited state (
). -
Intersystem Crossing: Rapid transition to the triplet state (
). -
Homolysis: The weak N–O bond cleaves, generating an iminyl radical and a benzoyloxy radical .
-
Propagation:
-
The benzoyloxy radical is unstable and rapidly decarboxylates (
loss) to form a reactive phenyl radical . -
The phenyl radical is highly aggressive and initiates polymerization (e.g., acrylates).
-
Visualization: Photolytic Cleavage
The following diagram illustrates the radical generation cascade.
Figure 1: Photochemical cascade showing N-O bond homolysis and subsequent decarboxylation to generate active phenyl radicals.
Synthetic Utility: The Narasaka-Heck Cyclization
Beyond polymerization, acetophenone
Mechanism: Oxidative Addition vs. SET
Unlike the photochemical route, metal catalysis involves the insertion of the metal into the N–O bond.
-
Path A (Two-Electron): Oxidative addition of
to the N–O bond forms an oxidative adduct ( ). -
Path B (SET): Single Electron Transfer from electron-rich catalysts can generate iminyl radicals directly, which then cyclize onto pendant alkenes.
Visualization: Catalytic Cycle
This diagram details the
Figure 2: The Narasaka-Heck catalytic cycle transforming oxime esters into nitrogen heterocycles via Pd-catalyzed amino-heck type coupling.
Safety & Stability (Critical)
Hazard Warning: Oxime esters are high-energy compounds. The N–O bond instability that makes them useful also makes them potential thermal hazards.
Thermal Decomposition (DSC Data)
Differential Scanning Calorimetry (DSC) is the gold standard for assessing the safety of this material.
-
Onset Temperature: Thermal decomposition typically begins
. -
Exotherm: The decomposition is strongly exothermic.
-
Handling Rule: Never heat bulk quantities of acetophenone
-benzoyloxime above 100 °C without solvent. Distillation is NOT recommended; purification should be done via recrystallization or column chromatography.
References
-
Narasaka, K., & Kitamura, M. (2005). Synthesis of Aza-Heterocycles from Oxime Derivatives. European Journal of Organic Chemistry.
-
Lalevée, J., et al. (2009). N-O Bond Cleavage in Oxime Ester Derivatives: The Role of the Excited States. Journal of Physical Chemistry A.
-
Walton, J. C. (2014). Iminyl Radicals: Versatile Intermediates for the Synthesis of Nitrogen Heterocycles. Molecules.
-
PubChem Database. (2024). Compound Summary: Acetophenone O-benzoyloxime (CAS 26060-56-0).[2]
